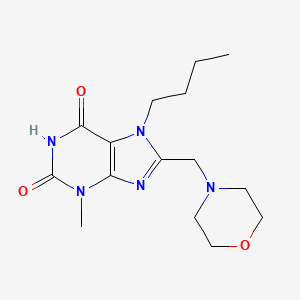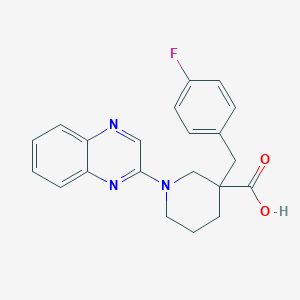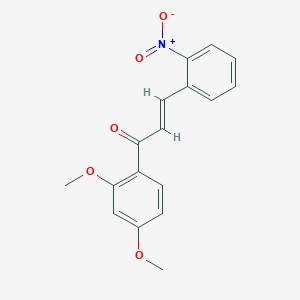![molecular formula C17H17NO4 B5313722 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid, also known as MPPA, is a chemical compound that has been studied for its potential use in various scientific research applications. MPPA is a derivative of benzoic acid and has been found to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid involves the inhibition of the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. The inhibition of MMP activity by 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid results in the prevention of ECM degradation, which can help in preventing the metastasis of cancer cells.
Biochemical and Physiological Effects:
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of ECM proteins. 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid in lab experiments is its ability to inhibit the activity of MMPs, which can help in preventing the metastasis of cancer cells. However, one of the major limitations of using 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid. One of the major areas of research is the development of more efficient synthesis methods for 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid. Another area of research is the investigation of the potential use of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid in combination with other anticancer drugs. Furthermore, the mechanism of action of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid needs to be further elucidated to better understand its potential use in cancer therapy.
合成法
The synthesis of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid involves the reaction of 3-aminobenzoic acid with 3-methylphenoxyacetyl chloride in the presence of a base such as pyridine. The reaction results in the formation of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid as a white solid with a melting point of 180-182°C. The purity of the synthesized compound can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has been studied for its potential use in various scientific research applications. One of the major applications of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid is in the field of cancer research. 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has also been found to inhibit the migration and invasion of cancer cells, which can help in preventing the metastasis of cancer.
特性
IUPAC Name |
3-[2-(3-methylphenoxy)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-5-3-8-15(9-11)22-12(2)16(19)18-14-7-4-6-13(10-14)17(20)21/h3-10,12H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLOBPNAQOQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide](/img/structure/B5313671.png)
![2-(2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5313672.png)
![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5313684.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)

![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
